Ganciclovir Mono-O-p-methoxybenzoate

Regioselective esterification Valganciclovir hydrochloride GMP synthesis Process impurity control

Ganciclovir Mono-O-p-methoxybenzoate (CAS not yet assigned; TRC Cat. No.

Molecular Formula C₁₇H₁₉N₅O₆
Molecular Weight 389.36
Cat. No. B1161512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanciclovir Mono-O-p-methoxybenzoate
Synonyms2-((2-Amino-6-oxo-3H-purin-9(6H)-yl)methoxy)-3-hydroxypropyl 4-Methoxybenzoate
Molecular FormulaC₁₇H₁₉N₅O₆
Molecular Weight389.36
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganciclovir Mono-O-p-methoxybenzoate: A Critical Regioselective Intermediate for Valganciclovir GMP Manufacturing


Ganciclovir Mono-O-p-methoxybenzoate (CAS not yet assigned; TRC Cat. No. G235035) is a synthetic intermediate in the acyclic nucleoside analogue class, formed by mono-esterification of one primary hydroxyl of ganciclovir with p-methoxybenzoic acid . Unlike the parent drug ganciclovir or the clinical prodrug valganciclovir (the L-valine monoester), this compound is not a therapeutic agent. Its structural identity is defined by the regioselective placement of a single p-methoxybenzoate protecting group—molecular formula C₁₇H₁₉N₅O₆, molecular weight 389.36 g/mol—which creates a discrete, chromatographically resolvable species essential as both a reference marker and a key intermediate in patent-protected routes to high-purity valganciclovir hydrochloride [1].

Ganciclovir Mono-O-p-methoxybenzoate: Why Indiscriminate Substitution with Other Ganciclovir Monoesters Compromises Valganciclovir Purity and Regulatory Integrity


Valganciclovir hydrochloride manufacturing requires precise regiochemical control—a single L-valine ester must occupy one specific primary hydroxyl of ganciclovir without contamination by the diester, the positional isomer, or residual unprotected ganciclovir [1]. Ganciclovir Mono-O-p-methoxybenzoate is the protected intermediate whose formation and subsequent selective deprotection defines the mono-substitution topology. Generic substitution with ganciclovir mono-acetate, mono-propionate, or mono-butyrate—compounds developed for intravitreal sustained-release applications with distinct hydrolysis rates and vitreal elimination half-lives of 117, 122, and 55 min respectively [2]—introduces a different protecting group that alters the deprotection kinetics, solubility profile, and crystallization behavior of downstream intermediates. Additionally, di-O-p-methoxybenzoate (MW 523.49) and unmodified ganciclovir (MW 255.23) present different chromatographic retention and crystallization properties. The analytical differentiation of these species is critical: valganciclovir hydrochloride specifications require the diester impurity content below 1% by weight as determined by HPLC, with ganciclovir also below 1% [1]. Only the mono-O-p-methoxybenzoate intermediate yields the correct regiochemical topology that, upon selective deprotection and valine coupling, produces valganciclovir with the requisite purity profile.

Ganciclovir Mono-O-p-methoxybenzoate: Quantitative Differentiation from Closest Analogs—Procurement Evidence


Regiochemical Specificity: Mono-O-p-methoxybenzoate vs. Di-O-p-methoxybenzoate in Valganciclovir Intermediate Purity

Ganciclovir Mono-O-p-methoxybenzoate is the product of selective mono-protection at a single primary hydroxyl of ganciclovir, a regiochemical requirement for the valganciclovir synthetic route disclosed in EP0885224A1 [1]. The closest structural analog, Ganciclovir di-O-p-methoxybenzoate (TRC Cat. G235040), bears esterification at both hydroxyls. The molecular weight difference—389.36 vs. 523.49 g/mol—enables baseline-resolved HPLC separation . In valganciclovir specifications, the diester impurity (bis-VGNC) must not exceed 1% by weight; the mono-p-methoxybenzoate intermediate, when used as a reference standard, provides the retention time and response factor necessary to quantify this critical impurity in the final API [2].

Regioselective esterification Valganciclovir hydrochloride GMP synthesis Process impurity control

Hydrolysis Selectivity: Mono-O-p-methoxybenzoate Enables Stepwise Deprotection Without Racemization

The p-methoxybenzoate protecting group in Ganciclovir Mono-O-p-methoxybenzoate can be removed under mildly basic conditions without affecting the amino-protected L-valine ester present at the second hydroxyl in downstream intermediates, an orthogonal protection strategy disclosed in EP0885224A1 [1]. In contrast, shorter-chain alkyl monoesters such as ganciclovir mono-acetate exhibit rapid non-selective hydrolysis in vitreous humor with elimination half-lives of 117 ± 50 min, whereas the p-methoxybenzoate is chemically stable under comparable physiological pH conditions, remaining intact until deliberate chemical deprotection is performed [2]. This differential stability profile is critical: the mono-O-p-methoxybenzoate intermediate is designed for controlled synthetic deprotection, not for in vivo prodrug release.

Protecting group strategy Selective hydrolysis Valganciclovir process chemistry

Purity Specification: HPLC Purity >98% as a Reference Standard vs. Clinical-Grade Valganciclovir

Commercially available Ganciclovir Mono-O-p-methoxybenzoate (TRC Cat. G235035) is provided with a certified purity of >98% by HPLC, a specification appropriate for its designated use as an analytical reference standard for impurity method validation in valganciclovir hydrochloride drug substance testing . This purity level exceeds the threshold needed for a working reference standard under ICH Q2(R1) guidelines. In contrast, the clinical prodrug valganciclovir hydrochloride requires purity >98% with bis-valganciclovir and ganciclovir each limited to <1% by weight [1]. The mono-O-p-methoxybenzoate reference standard provides the chromatographic marker for the correct mono-substitution topology that, if misidentified, would confound the quantification of the critical bis-VGNC impurity.

Reference standard qualification HPLC purity Pharmaceutical impurity profiling

Structural Topology: Mono-O-p-methoxybenzoate as the Defined Regioisomer for Valganciclovir Synthesis

Ganciclovir possesses two chemically equivalent primary hydroxyl groups; mono-esterification can theoretically occur at either position, yielding two positional isomers that are chromatographically distinct . The p-methoxybenzoate intermediate is synthesized via a selective protection-deprotection sequence that ensures mono-substitution at a single defined hydroxyl, a regiochemical outcome essential for the subsequent valine coupling to occur at the remaining free hydroxyl [1]. The di-O-p-methoxybenzoate (MW 523.49) represents the over-reacted byproduct, while unmodified ganciclovir (MW 255.23) represents the under-reacted starting material. All three species—monoester, diester, and parent—must be chromatographically resolved for process control; the mono-O-p-methoxybenzoate serves as the reference marker for the desired mono-substitution topology .

Regioselective synthesis Positional isomer control ICH Q7 process validation

Ganciclovir Mono-O-p-methoxybenzoate: Research and Industrial Application Scenarios Grounded in Quantitative Evidence


Valganciclovir Hydrochloride GMP Manufacturing: Reference Standard for In-Process Control of Monoester Intermediate Purity

During the production of valganciclovir hydrochloride API per the EP0885224A1 and WO2005092891A2 patent routes, Ganciclovir Mono-O-p-methoxybenzoate is employed as the primary reference standard to establish HPLC system suitability for monitoring the mono-protection step. QC laboratories use this compound to verify retention time, resolution from the diester impurity (ΔMW 134.13 g/mol), and detector response linearity. The standard's >98% certified purity supports method validation under ICH Q2(R1), while the specification requiring bis-VGNC <1% in the final API [1] makes the correct identification of the monoester reference essential for batch release decisions.

Pharmaceutical Development: Synthesis and Characterization of Valganciclovir Process Impurities for ANDA/DMF Submissions

For generic pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for valganciclovir hydrochloride, Ganciclovir Mono-O-p-methoxybenzoate is synthesized and characterized as a potential process-related impurity or intermediate marker [1]. The compound's structural identity (MW 389.36, mono-substitution at one defined hydroxyl) distinguishes it from the diester (MW 523.49) and parent ganciclovir (MW 255.23). Comprehensive characterization data—including 1H NMR, 13C NMR, FTIR, and HRMS—provided in the Certificate of Analysis support the identification of this intermediate in the impurity profile of the drug substance, fulfilling ICH Q3A requirements for impurities above the identification threshold.

Academic and Industrial Medicinal Chemistry: Protected Ganciclovir Building Block for Novel Prodrug Synthesis

Medicinal chemistry groups investigating novel ganciclovir prodrugs with alternative amino acid or peptide promoiety conjugates use Ganciclovir Mono-O-p-methoxybenzoate as a selectively protected building block . The p-methoxybenzoate group provides orthogonal protection compatible with Fmoc- or Boc-based peptide coupling strategies, allowing chemists to install a new moiety at the remaining free hydroxyl without interference. Unlike ganciclovir mono-acetate or mono-propionate, whose ester linkages undergo rapid hydrolysis under mildly basic conditions (vitreal t1/2 = 117 ± 50 and 122 ± 13 min respectively [1]), the p-methoxybenzoate ester remains intact during the coupling and purification steps, enabling high-yield synthesis of structurally diverse ganciclovir conjugates.

Quality Control and Regulatory Affairs: HPLC Method Validation and System Suitability Testing for Valganciclovir Related Substances

QC laboratories in pharmaceutical manufacturing and contract research organizations (CROs) employ Ganciclovir Mono-O-p-methoxybenzoate as a system suitability standard in HPLC methods for valganciclovir related substances testing . The compound's well-defined retention time, distinct from both the di-O-p-methoxybenzoate diester and unmodified ganciclovir, provides an internal consistency check before each analytical run. This application is directly mandated by the European Pharmacopoeia ganciclovir monograph, which requires resolution between ganciclovir and specified impurities, and by ICH Q7 §11.1 for in-process control during API manufacturing [1].

Quote Request

Request a Quote for Ganciclovir Mono-O-p-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.